molecular formula C16H14O5 B14359707 4-(Carboxymethyl)-2-(2-methylphenoxy)benzoic acid CAS No. 93273-61-1

4-(Carboxymethyl)-2-(2-methylphenoxy)benzoic acid

Katalognummer: B14359707
CAS-Nummer: 93273-61-1
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: ZDEWMERQQMBOID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Carboxymethyl)-2-(2-methylphenoxy)benzoic acid is an organic compound with a complex structure that includes both carboxylic acid and phenoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-2-(2-methylphenoxy)benzoic acid typically involves the reaction of 2-methylphenol with a suitable carboxylating agent under controlled conditions. The reaction may proceed through several steps, including the formation of intermediates that are subsequently converted to the final product. Common reagents used in this synthesis include carboxylating agents such as carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Carboxymethyl)-2-(2-methylphenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(Carboxymethyl)-2-(2-methylphenoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Carboxymethyl)-2-(2-methylphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Carboxymethyl)benzoic acid: Lacks the phenoxy group, leading to different chemical properties and reactivity.

    2-(2-Methylphenoxy)benzoic acid: Lacks the carboxymethyl group, affecting its solubility and biological activity.

Uniqueness

4-(Carboxymethyl)-2-(2-methylphenoxy)benzoic acid is unique due to the presence of both carboxymethyl and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds lacking one of these functional groups.

Eigenschaften

CAS-Nummer

93273-61-1

Molekularformel

C16H14O5

Molekulargewicht

286.28 g/mol

IUPAC-Name

4-(carboxymethyl)-2-(2-methylphenoxy)benzoic acid

InChI

InChI=1S/C16H14O5/c1-10-4-2-3-5-13(10)21-14-8-11(9-15(17)18)6-7-12(14)16(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20)

InChI-Schlüssel

ZDEWMERQQMBOID-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OC2=C(C=CC(=C2)CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.